![molecular formula C14H10ClN3O B2411656 3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]aniline CAS No. 885953-61-7](/img/structure/B2411656.png)
3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]aniline is a heterocyclic compound that features a 1,2,4-oxadiazole ring substituted with a 4-chlorophenyl group and an aniline moiety.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,3,4-oxadiazoles, have been reported to exhibit various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .
Mode of Action
It is known that oxadiazole derivatives can interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Oxadiazole derivatives have been reported to influence a broad range of chemical and biological properties .
Result of Action
Oxadiazole derivatives have been reported to exhibit various biological activities .
Biochemical Analysis
Cellular Effects
Oxadiazole derivatives have been reported to show various biological activities, suggesting that they may influence cell function
Molecular Mechanism
Oxadiazole derivatives have been reported to show various biological activities, suggesting that they may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]aniline typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as lutidine and tetrafluoroborate . Another common method is the Suzuki–Miyaura coupling, which involves the reaction of boronic acids with halides in the presence of palladium catalysts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. The use of continuous flow reactors and automated synthesis platforms could be employed to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]aniline undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the aniline moiety, often using reagents like sodium azide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Sodium azide in the presence of a suitable solvent like ethanol.
Major Products
The major products formed from these reactions include various substituted oxadiazoles and aniline derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit specific molecular targets.
Industry: Utilized in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)aniline
- 3-(3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)aniline
- 3-(3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl)aniline
Uniqueness
3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]aniline is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties. These properties can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug development .
Properties
IUPAC Name |
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O/c15-11-6-4-9(5-7-11)13-17-14(19-18-13)10-2-1-3-12(16)8-10/h1-8H,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHXEFJFRDCOAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzofuran-2-yl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2411574.png)
![2-[(4-Chlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinol](/img/structure/B2411576.png)
![Tert-butyl N-cyclopropyl-N-[4-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-2-methylphenyl]carbamate](/img/structure/B2411577.png)
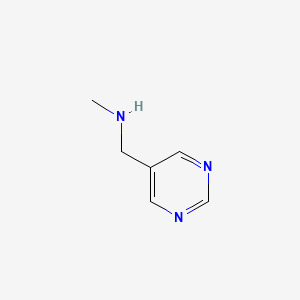
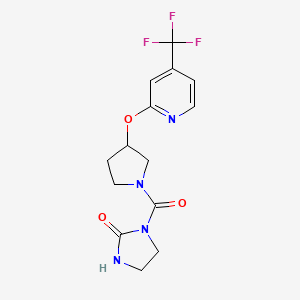
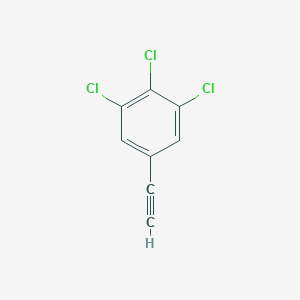
![1-(Azepan-1-yl)-2-{[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B2411586.png)
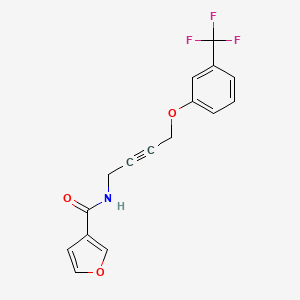
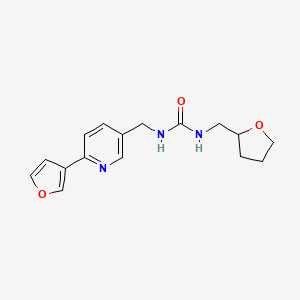
![6-(4-fluorobenzyl)-4-(4-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2411591.png)
![N-(3-acetamidophenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2411592.png)


